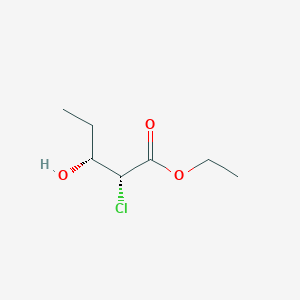
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one is a complex organic compound that features a unique combination of a cyclohexadiene ring and a dihydropyranone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction between a cyclohexa-2,5-diene derivative and a suitable dienophile. The reaction conditions typically include:
Temperature: Moderate to high temperatures (e.g., 60-100°C)
Solvent: Common solvents include toluene, dichloromethane, or acetonitrile
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride may be used to enhance the reaction rate and selectivity
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon
Substitution: Alkyl halides in the presence of a base, sulfonates in polar aprotic solvents
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with cellular membranes: Affecting membrane fluidity and permeability.
Generating reactive intermediates: Leading to the formation of reactive oxygen species or other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-(Cyclohexa-2,5-dien-1-yl)-3,6-dihydro-2H-pyran-2-one: can be compared with other compounds such as:
Uniqueness
Structural Features: The unique combination of the cyclohexadiene ring and dihydropyranone moiety sets this compound apart from others.
This outline provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
919299-03-9 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
(5R)-5-cyclohexa-2,5-dien-1-yl-2,5-dihydropyran-6-one |
InChI |
InChI=1S/C11H12O2/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h2-7,9-10H,1,8H2/t10-/m1/s1 |
InChI-Schlüssel |
KLLFSFDXBDVUKT-SNVBAGLBSA-N |
Isomerische SMILES |
C1C=CC(C=C1)[C@H]2C=CCOC2=O |
Kanonische SMILES |
C1C=CC(C=C1)C2C=CCOC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B14197135.png)
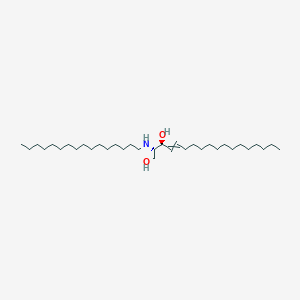
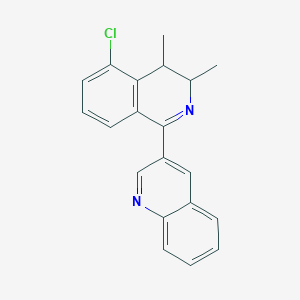
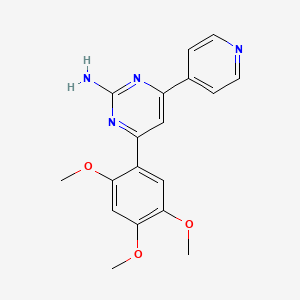
![6-(4-Fluorophenyl)-4-(2-methylpropoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197146.png)
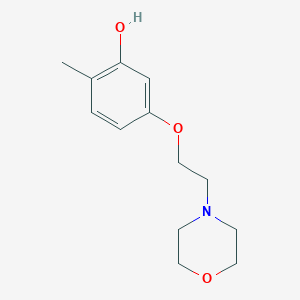



![2-[(2-Methylphenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14197165.png)
![2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine](/img/structure/B14197178.png)
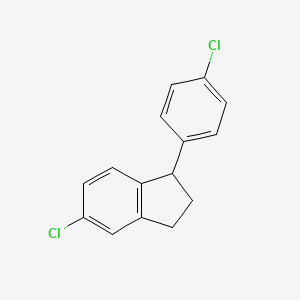
![N~2~-[(4-Chlorophenyl)methyl]-N-hydroxyglycinamide](/img/structure/B14197204.png)
